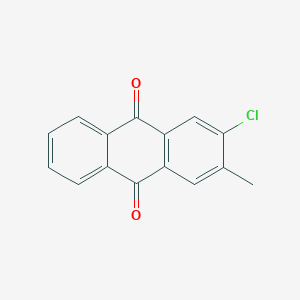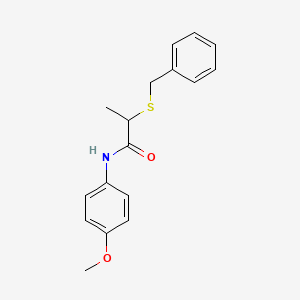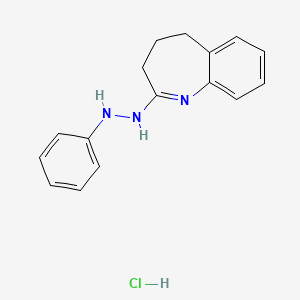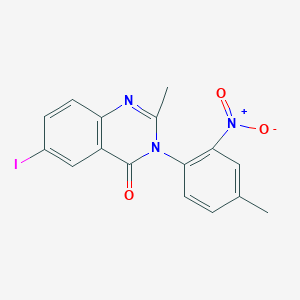![molecular formula C17H24N6O2 B4958558 5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4958558.png)
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Each step requires specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Formation of the Pyridazine Ring: This can be synthesized by the condensation of hydrazines with 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
The mechanism of action of 5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the pyridazine ring may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar bioactive properties.
Piperazine: A common scaffold in medicinal chemistry known for its pharmacokinetic properties.
2-Methylpyridazine:
Uniqueness
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is unique due to the combination of these three heterocyclic rings, which may result in synergistic effects and enhanced bioactivity compared to its individual components.
特性
IUPAC Name |
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-13(2)19-20-15(12)4-5-16(24)23-8-6-22(7-9-23)14-10-17(25)21(3)18-11-14/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWHEULMYTARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)

![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![[2-chloro-6-ethoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4958545.png)

![1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
